molecular formula C21H15N3OS2 B13580994 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one

2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one

Cat. No.: B13580994
M. Wt: 389.5 g/mol
InChI Key: SBQJOSKLQDHQPJ-UHFFFAOYSA-N
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Description

2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one is a complex organic compound that features a triazine ring, a thiophene ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the triazine derivative.

    Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one is unique due to its combination of a triazine ring, a thiophene ring, and a sulfanyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H15N3OS2

Molecular Weight

389.5 g/mol

IUPAC Name

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-thiophen-2-ylethanone

InChI

InChI=1S/C21H15N3OS2/c25-17(18-12-7-13-26-18)14-27-21-22-19(15-8-3-1-4-9-15)20(23-24-21)16-10-5-2-6-11-16/h1-13H,14H2

InChI Key

SBQJOSKLQDHQPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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